
Diflorasone 21-propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diflorasone 21-propionate is a synthetic fluorinated corticosteroid used primarily as a topical anti-inflammatory agent. It is effective in treating various inflammatory skin conditions such as eczema, psoriasis, and dermatitis by reducing redness, itching, and swelling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diflorasone 21-propionate involves multiple steps, starting from a steroidal precursor. The key steps include fluorination, hydroxylation, and esterification. The reaction conditions typically involve the use of fluorinating agents, oxidizing agents, and esterification reagents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality control process .
Chemical Reactions Analysis
Degradation Pathways
2.1 Forced Degradation Studies
Diflorasone 21-propionate forms as an impurity during the degradation of halobetasol propionate under stress conditions:
-
Thermal degradation : Heating at 60°C for 12 hours
-
Acidic conditions : Exposure to 0.5 N HCl at 60°C for 30 minutes
-
Photolytic stress : UV light exposure
2.2 Analytical Detection
Degradation products are identified via high-performance liquid chromatography (HPLC), with peak purity confirmed using photodiode array (PDA) detection .
Analytical Characterization
3.1 Chromatographic Performance
Key parameters for HPLC analysis include:
Parameter | Value |
---|---|
Retention time (min) | 20.82 ± 0.02 |
Resolution | 2.5 ± 0.05 |
Tailing factor | 1.1 ± 0.00 |
Relative retention time (RRT) | 0.59 ± 0.02 |
Data derived from stability-indicating HPLC methods . |
3.2 Impurity Profiling
this compound is quantified as an impurity in halobetasol propionate formulations:
Impurity | Maximum Permitted Level |
---|---|
This compound | ≤0.03% (w/w) |
Diflorasone 17-propionate 21-mesylate | ≤0.03% (w/w) |
Based on industrial purity standards . |
Reaction Mechanisms and Stability
4.1 Enzymatic Interactions
The compound may interact with cytochrome P450 enzymes, influencing drug metabolism pathways.
4.2 Structural Stability
The combination of acetate and propionate groups enhances solubility and formulation stability compared to analogs like halobetasol propionate.
Research Findings
5.1 Impurity Control
Stress testing demonstrates that this compound forms under accelerated degradation conditions, necessitating strict quality control in steroid manufacturing .
5.2 Method Validation
Analytical methods show high precision (RSD <2%) and sensitivity (LOQ ≤0.05 mg/mL), enabling reliable quantitation of low-level impurities .
Scientific Research Applications
Diflorasone 21-propionate has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of fluorinated steroids and their reactivity.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Extensively used in dermatology for the treatment of inflammatory skin conditions.
Industry: Utilized in the formulation of topical creams and ointments for pharmaceutical applications
Mechanism of Action
Diflorasone 21-propionate exerts its effects by inducing the production of phospholipase A₂ inhibitory proteins, collectively known as lipocortins. These proteins inhibit the release of arachidonic acid, a precursor of potent mediators of inflammation such as prostaglandins and leukotrienes. This inhibition reduces inflammation, redness, and itching .
Comparison with Similar Compounds
Similar Compounds
Betamethasone: Another potent topical corticosteroid with similar anti-inflammatory properties.
Clobetasol propionate: Known for its high potency in treating severe inflammatory skin conditions.
Fluocinonide: Used for its anti-inflammatory and antipruritic effects
Uniqueness
Diflorasone 21-propionate is unique due to its specific fluorination pattern, which enhances its potency and stability compared to other corticosteroids. Its ability to penetrate the skin effectively and provide rapid relief from inflammation makes it a preferred choice in dermatological treatments .
Properties
Molecular Formula |
C18H23BrO2 |
---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-2-bromo-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23BrO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1/i5D2,17D |
InChI Key |
SORISAYAZBCIQH-FVFZCYSOSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=C(C=C34)Br)O)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.